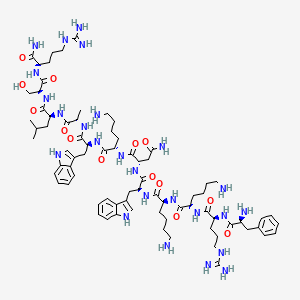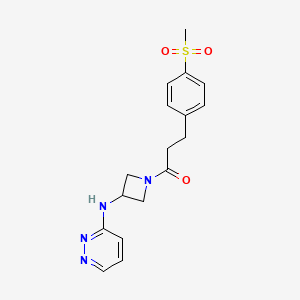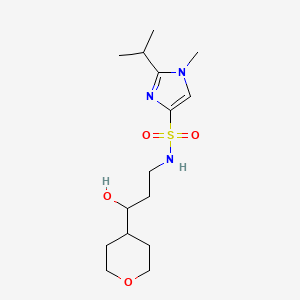
PAMP-12 (human, porcine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAMP-12 (human, porcine) is a major component of immunoreactive (ir)-PAMP, processed from the adrenomedullin precursor . It is a potent hypotensive peptide and participates in cardiovascular control . It corresponds to amino acids 9 to 20 of proadrenomedullin and is an endogenous peptide agonist of Mas related GPR X2 (MRGPRX2) with an EC50 of 57.2 nM .
Synthesis Analysis
PAMP-12 is processed from the adrenomedullin (AM) precursor . High concentrations of ir-PAMP were observed in the adrenal medulla and in the atrium, comparable to the corresponding concentrations of ir-AM . The peptide was purified to homogeneity from porcine adrenal medulla, and its complete amino acid sequence was determined .Molecular Structure Analysis
The molecular formula of PAMP-12 (human, porcine) is C77H119N25O14 . Its molecular weight is 1618.9 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]- N - [ (2 S )-6-amino-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3- (1 H -indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide .Chemical Reactions Analysis
PAMP-12 is a major component of ir-PAMP and is processed from the AM precursor . It is a potent hypotensive peptide and may participate in cardiovascular control .Physical And Chemical Properties Analysis
The molecular formula of PAMP-12 (human, porcine) is C77H119N25O14 . Its molecular weight is 1618.9 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]- N - [ (2 S )-6-amino-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3- (1 H -indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide .Applications De Recherche Scientifique
Hypotensive Activity and Cardiovascular Control
- PAMP as a Biologically Active Peptide: PAMP (Proadrenomedullin N-terminal 20 peptide) is identified as an endogenous biologically active peptide derived from the adrenomedullin precursor. It has been shown to exert a rapid and strong hypotensive effect when administered intravenously to anesthetized rats, indicating its significant role in blood pressure regulation (Kitamura et al., 1994).
- Characterization of PAMP-12: PAMP-12, a major endogenous and biologically active peptide found in porcine tissues, demonstrates a significant hypotensive effect. It is processed from the adrenomedullin precursor and contributes to cardiovascular control (Kuwasako et al., 1997).
Role in Essential Hypertension
- Plasma Concentration in Hypertension: PAMP-12 has been found in higher concentrations in the plasma of patients with essential hypertension. This suggests its involvement in the pathophysiology of hypertension (Kuwasako et al., 1999).
Immune System Response
- Cytokine Responses to PAMPs: PAMPs (Pathogen-associated molecular patterns) including PAMP-12, induce specific cytokine responses in porcine blood mononuclear cells. These responses are crucial for understanding the innate immune system's reaction to pathogens (Sørensen et al., 2011).
Infection and Disease Research
- Role in Porcine Reproductive and Respiratory Syndrome Virus Infection: Research indicates that PAMP molecules, including PAMP-12, play a role in the infection processes of viruses such as the porcine reproductive and respiratory syndrome virus. Understanding these interactions is vital for developing therapeutic strategies (Cao et al., 2019).
Mast Cell Activation
- Activation of Human Mast Cells: Engineered nanoscaffolds using PAMP-12 peptides have been shown to activate human mast cells through a specific receptor-ligand mechanism. This finding opens new avenues for immunotherapy targeting mast cells (Lu et al., 2018).
Mécanisme D'action
Target of Action
PAMP-12 (human, porcine) is an endogenous peptide agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes.
Mode of Action
PAMP-12 interacts with its primary target, MRGPRX2, and triggers a series of biochemical reactions. It has been found to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . This interaction and the subsequent inhibition of catecholamine secretion contribute to the hypotensive effects of PAMP-12 .
Biochemical Pathways
It is known that the compound’s interaction with mrgprx2 can lead to changes in cellular calcium levels . This could potentially affect a variety of cellular processes, given the role of calcium as a secondary messenger in many signal transduction pathways.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUWKYBPCFUDDK-DYQOJKGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N25O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)



![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)


![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)